4-Ethyl-2-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

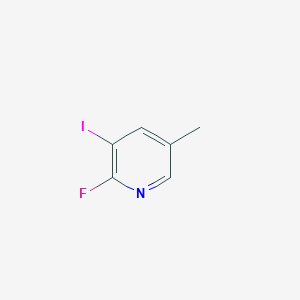

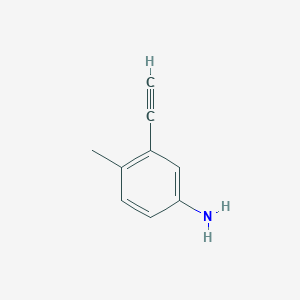

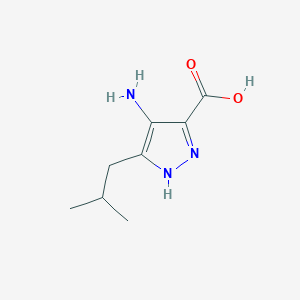

4-Ethyl-2-nitrobenzoic acid is a derivative of benzoic acid . It is a precursor to 4-aminobenzoic acid . It is a pale yellow solid and is used in the biosynthesis of the antibiotic aureothin .

Synthesis Analysis

The synthesis of 4-Ethyl-2-nitrobenzoic acid can be achieved through the esterification of 4-nitrobenzoic acid with ethanol under argon at 80°C . This process can be optimized using ultradispersed crystallites of hydrogen forms of nanoporous natural zeolites H-CL, H-MOR, H-HEU-M, H-PHI as catalysts . The reaction mixture is irradiated with ultrasound or microwaves .Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-nitrobenzoic acid is similar to that of 4-Methyl-2-nitrobenzoic acid . The molecular formula is C8H7NO4, with an average mass of 181.145 Da and a monoisotopic mass of 181.037506 Da .科学的研究の応用

1. Synthesis of Benzocaine

4-Ethyl-2-nitrobenzoic acid is employed in the synthesis of benzocaine, an anesthetic widely used in the pharmaceutical industry. The continuous-flow synthesis process of benzocaine from p-nitrobenzoic acid involves reduction and esterification, optimizing reaction time and sequences to enhance productivity and technological relevance (França et al., 2020).

2. Esterification Catalysis

The acidic ionic liquid [(CH2)3SO3Hmin]HSO4 is used as a catalyst in the esterification of ethanol-related 4-Nitrobenzoic acid to form ethyl 4-nitrobenzoate. The catalytic process was optimized to achieve high yields, maintaining the catalyst's activity even after multiple cycles of reuse (Hong-ze, 2013).

3. Synthesis of Procaine

A novel, environmentally friendly, low-temperature method for synthesizing 4-nitrobenzoic acid as an intermediate for procaine production has been developed. This method involves the ozonation of 4-nitrotoluene in a solution of glacial acetic acid, presenting a promising alternative to high-temperature, high-pressure traditional methods (Halstian, Baula, & Tarasenko, 2022).

4. Solid-State Chemistry of Molecular Salts

2-Chloro-4-nitrobenzoic acid and its molecular salts with pyridyl and benzoic acid derivatives demonstrate versatile solid-state properties. These properties are crucial in the development of antiviral agents and in boosting immune response in immune deficiency diseases. The study highlights the role of halogen bonds in the crystal stabilization of these molecular adducts (Oruganti et al., 2017).

5. Catalysis in Organic Reactions

The polydopamine-supported Pd catalyzed transfer hydrogenation of ethyl 4-nitrobenzoate showcases the importance of catalyst restructuring, highlighting the significance of reaction conditions and the nature of the H-source used in the reaction process (Gazdag et al., 2019).

特性

IUPAC Name |

4-ethyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNVPWUYDDMTFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)